molecular formula C19H20N2O6S2 B4779930 2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4779930
M. Wt: 436.5 g/mol
InChI Key: DAWPUDBSOLAEMD-UHFFFAOYSA-N
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Description

2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process often includes the use of specialized reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its complex structure, which combines a cyclohexane ring with a thiophene moiety. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[3-[(3-methoxycarbonylthiophen-2-yl)carbamoyl]thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-27-19(26)13-7-9-29-17(13)21-15(23)12-6-8-28-16(12)20-14(22)10-4-2-3-5-11(10)18(24)25/h6-11H,2-5H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWPUDBSOLAEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=C(SC=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 2
2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 3
2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

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